molecular formula C36H63N5O7S B1145581 (1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-N-((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-yl)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide CAS No. 1208245-90-2

(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-N-((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-yl)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

Cat. No. B1145581
M. Wt: 709.97972
InChI Key:
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Description

The compound belongs to a class of chemicals that are synthesized through complex organic reactions, often serving as key intermediates or active pharmaceutical ingredients (APIs) in drug discovery and development processes. It is characterized by its unique structural framework, which includes multiple stereocenters and functional groups contributing to its chemical and physical properties.

Synthesis Analysis

Enantioselective synthesis methods are critical for constructing such complex molecules, ensuring the desired stereochemistry. For instance, the synthesis of related bicyclic and tricyclic compounds often employs strategies like iodolactamization, cyclopropanation, and Pauson-Khand reactions as key steps to construct the core structure with the required stereocontrol (Campbell et al., 2009); (Gan et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of azabicyclo[3.1.0]hexane rings, which are pivotal in defining the molecule's reactivity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating the structure of these molecules, confirming their stereochemistry and functional group orientation (Moriguchi et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of functional groups like carboxamide, cyclohexyl, and azabicyclo rings. They undergo reactions typical of amides, cycloalkanes, and bicyclic compounds, including nucleophilic substitutions, cycloadditions, and rearrangements. These reactions are often leveraged in further functionalization steps or during the synthesis of analogs (Katagiri et al., 1986).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and crystallinity, are closely tied to their molecular structure. The presence of bulky tert-butyl groups and multiple stereocenters can significantly affect these properties, impacting the compound's behavior in chemical syntheses and formulations (Ishii et al., 2000).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity, and stability, are dictated by the compound's functional groups. For instance, the amide and cyclopropyl groups may confer stability towards hydrolysis and oxidative conditions, whereas the presence of azabicyclo rings may introduce strain, influencing reactivity patterns (Sorensen & Sun, 1996).

Scientific Research Applications

  • Enantioselective Synthesis and Cyclopropanation :
    • (1R,5S)‐(−)‐6,6‐Dimethyl‐3‐Oxabicyclo[3.1.0]Hexan‐2‐One was synthesized, showcasing highly enantioselective intramolecular cyclopropanation catalyzed by dirhodium(II) tetrakis[methyl 2‐pyrrolidone‐5(R)‐carboxylate] (Doyle et al., 2003).
  • Stereoselective Synthesis :
    • A stereoselective and scalable synthesis of structurally related azabicyclohexanes was reported, highlighting the importance of controlling the stereoselectivity in the cyclopropanation step (Gan et al., 2013).
  • Crystal Structure Analysis :
    • The crystal structure of Telaprevir, a compound with structural similarities, was analyzed, revealing helical chains based on three-point hydrogen-bond connections and providing insights into the chiralities of the stereocentres involved in the synthesis (Gelbrich et al., 2013).

properties

IUPAC Name

(1R,2S,5S)-3-[(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H63N5O7S/c1-10-11-15-24(27(42)30(44)37-22-16-17-22)38-29(43)26-25-23(35(25,8)9)20-41(26)31(45)28(33(2,3)4)39-32(46)40-36(18-13-12-14-19-36)21-49(47,48)34(5,6)7/h22-28,42H,10-21H2,1-9H3,(H,37,44)(H,38,43)(H2,39,40,46)/t23-,24-,25-,26-,27?,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXRATSZUNDEEV-XUVLPORMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(C(=O)NC1CC1)O)NC(=O)C2C3C(C3(C)C)CN2C(=O)C(C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(C(=O)NC1CC1)O)NC(=O)[C@@H]2[C@@H]3[C@@H](C3(C)C)CN2C(=O)[C@H](C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H63N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501098031
Record name 3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]pentyl]-3-[(2S)-2-[[[[1-[[(1,1-dimethylethyl)sulfonyl]methyl]cyclohexyl]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501098031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-N-((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-yl)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

CAS RN

1208245-90-2
Record name 3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]pentyl]-3-[(2S)-2-[[[[1-[[(1,1-dimethylethyl)sulfonyl]methyl]cyclohexyl]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208245-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]pentyl]-3-[(2S)-2-[[[[1-[[(1,1-dimethylethyl)sulfonyl]methyl]cyclohexyl]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501098031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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